Bucindolol

Beschreibung

Eigenschaften

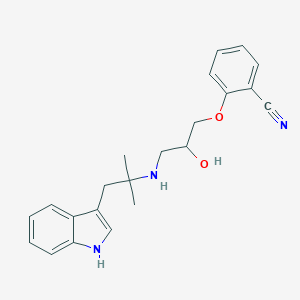

IUPAC Name |

2-[2-hydroxy-3-[[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino]propoxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-22(2,11-17-13-24-20-9-5-4-8-19(17)20)25-14-18(26)15-27-21-10-6-3-7-16(21)12-23/h3-10,13,18,24-26H,11,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMYKMYQHCBIGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC=C3C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046744 | |

| Record name | Bucindolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71119-11-4 | |

| Record name | Bucindolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71119-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bucindolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071119114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bucindolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12752 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bucindolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzonitrile, 2-[2-hydroxy-3-[[2-(1H-indol-3-yl)-1,1-dimethylethyl]amino]propoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUCINDOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9UO06K7CE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Formation of α,α-Dimethyltryptamine

Gramine (1), a naturally occurring indole alkaloid, undergoes nucleophilic displacement with the anion generated from 2-nitropropane in the presence of sodium hydroxide. This yields 3-(2-methyl-2-nitropropyl)indole (2), which is subsequently reduced to α,α-dimethyltryptamine (3). Reduction protocols typically employ catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants like lithium aluminum hydride (LiAlH₄).

Epoxide Synthesis from 2-Hydroxybenzonitrile

Parallel to the indole pathway, 2-hydroxybenzonitrile (4) reacts with epichlorohydrin under basic conditions (e.g., piperidine or NaOH) to form the epoxide intermediate (5). This step proceeds via an epoxide ring-opening mechanism, with the phenolic oxygen attacking the electrophilic epichlorohydrin carbon.

Table 1: Reaction Conditions for Epoxide Formation

Coupling of Intermediates

The final step involves combining α,α-dimethyltryptamine (3) with the epoxide (5) in a nucleophilic ring-opening reaction. The amine attacks the less hindered carbon of the epoxide, forming the secondary alcohol and ether linkage characteristic of this compound.

Stereoselective Synthesis of (S)-Bucindolol

Recent patent applications highlight methods to isolate the (S)-enantiomer of this compound, which exhibits superior β1-adrenergic receptor affinity.

Chiral Resolution Techniques

The racemic mixture of this compound is resolved using chiral stationary phase chromatography or diastereomeric salt formation. For instance, recrystallization with dibenzoyl-D-tartaric acid preferentially isolates the (S)-enantiomer.

Asymmetric Synthesis

Alternative approaches employ enantioselective catalysis during the epoxide ring-opening step. Using a chiral Lewis acid catalyst (e.g., Jacobsen’s catalyst), the amine nucleophile selectively attacks the epoxide to yield the (S)-configured product with enantiomeric excess >90%.

Optimized Industrial-Scale Preparation

ChemicalBook delineates a scalable synthesis route emphasizing cost efficiency and yield optimization.

Nitro Intermediate Reduction

The nitro compound 3-(2-methyl-2-nitropropyl)indole (2) is reduced using hydrogen gas over a Raney nickel catalyst at 50–60°C. This method avoids stoichiometric reductants, enhancing safety and scalability.

Solvent and Temperature Optimization

Key steps employ tetrahydrofuran (THF) as the solvent for its ability to dissolve both polar and nonpolar intermediates. Reaction temperatures are carefully controlled: epoxide formation proceeds at 115–120°C, while coupling reactions occur at 40–50°C to minimize side reactions.

Table 2: Industrial-Scale Reaction Parameters

| Step | Solvent | Temperature (°C) | Catalyst | Yield |

|---|---|---|---|---|

| Epoxide formation | Toluene | 115–120 | Piperidine | 95% |

| Amine-epoxide coupling | THF | 40–50 | None | 85% |

Alternative Synthetic Routes from Recent Literature

A 2013 Journal of Medicinal Chemistry study outlines a novel pathway leveraging protective group strategies to enhance regioselectivity.

Protective Group Utilization

2,5-Dihydroxybenzaldehyde is sequentially protected with pivaloyl chloride (forming ester 3) and p-methoxybenzyl (PMB) ether. The aldehyde is then oxidized to a nitrile using a Rosenmund-von Braun reaction, yielding 2-cyanophenol derivatives.

Epoxide Aminolysis

The protected nitrile undergoes epoxidation with epichlorohydrin, followed by aminolysis with α,α-dimethyltryptamine. Deprotection under acidic conditions (e.g., trifluoroacetic acid) furnishes this compound with improved purity.

Analytical Characterization and Quality Control

Critical to this compound synthesis is rigorous characterization via:

-

High-Performance Liquid Chromatography (HPLC) : Quantifies enantiomeric purity, with (S)-bucindolol eluting at 12.3 min (Chiralpak AD-H column).

-

Nuclear Magnetic Resonance (NMR) : Key signals include δ 7.65 (d, J = 8.4 Hz, indole H-4) and δ 4.25 (m, OCH₂).

-

Mass Spectrometry (MS) : Molecular ion peak at m/z 363.461 ([M+H]⁺) confirms molecular formula C₂₂H₂₅N₃O₂ .

Analyse Chemischer Reaktionen

Receptor Binding Reactions

Bucindolol interacts with adrenergic receptors through competitive inhibition and partial agonism, depending on receptor activation states:

β-Adrenergic Receptor Interactions

-

Binding Affinity : High-affinity competitive antagonist at β₁ and β₂ receptors (K<sub>I</sub> = 3.7 ± 1.3 × 10⁻⁹ M) .

-

Partial Agonism : Activates β₁ receptors in pre-inactivated states (e.g., after metoprolol washout) but not in isoproterenol-activated states .

-

Post-Receptor Effects :

α₁-Adrenergic Receptor Interactions

-

Weak α₁-blocking activity (K<sub>I</sub> = 1.2 × 10⁻⁷ M in rat cardiac membranes), 30-fold lower than β-blockade potency .

Oxidative Stress Modulation

This compound mitigates norepinephrine-induced oxidative damage in cardiac cells:

Stereochemical Considerations

-

The (S)-enantiomer exhibits superior β-blocking activity compared to the (R)-form, with patented methods isolating >99% pure (S)-bucindolol for clinical use .

-

Racemic mixtures show reduced efficacy due to antagonistic interactions between enantiomers .

Structural Insights from Crystallography

-

β₂AR Complexes : this compound’s indole and benzonitrile moieties form hydrophobic interactions with transmembrane helices, while the hydroxyl group hydrogen-bonds with Ser<sup>5.42</sup>/Ser<sup>5.46</sup> .

-

Activation-State Dependency : Partial agonism is observed only in receptors pre-treated with inverse agonists (e.g., metoprolol), highlighting conformational sensitivity .

Limitations in Human Models

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Heart Failure Management

Bucindolol has been extensively studied for its efficacy in managing chronic heart failure. The Beta-blocker Evaluation of Survival Trial (BEST) demonstrated that this compound improved left ventricular ejection fraction (LVEF) and reduced hospitalization rates among patients with advanced heart failure. However, it did not show a significant overall survival benefit compared to placebo in a large cohort of patients (n=2708) with NYHA class III and IV heart failure .

2. Atrial Fibrillation

In patients with HFrEF and AF, this compound has shown promising results. A post-hoc analysis from the BEST trial indicated that patients who achieved a resting heart rate of ≤ 80 bpm while on this compound had significant reductions in composite heart failure endpoints . Furthermore, a study focusing on genetic targeting revealed that certain genotypes (β(1)389-Arg homozygotes) benefitted more from this compound treatment, highlighting the importance of personalized medicine in its application .

Pharmacogenomic Insights

This compound's effectiveness may vary based on genetic factors. Research has indicated that the response to this compound can be influenced by the patient’s genetic makeup, particularly concerning the β(1)-adrenergic receptor polymorphism at position 389. Patients with the Arg/Arg genotype exhibited more significant reductions in mortality and hospitalization rates compared to Gly carriers .

Case Studies

Case Study 1: Chronic Heart Failure

In a cohort of patients with idiopathic dilated cardiomyopathy, this compound therapy led to improvements in LVEF and quality of life over a follow-up period of 23 months. All patients survived throughout the study duration, suggesting a potential role for this compound in improving outcomes in this population .

Case Study 2: Heart Failure with Atrial Fibrillation

A study involving patients diagnosed with both heart failure and atrial fibrillation showed that this compound significantly reduced cardiovascular mortality and hospitalization among those achieving a resting heart rate ≤ 80 bpm. The hazard ratios indicated a protective effect against adverse outcomes in this subgroup .

Summary of Clinical Trials

| Study | Population | Primary Endpoint | Results |

|---|---|---|---|

| BEST Trial | NYHA Class III & IV HF | All-cause mortality | No significant difference; reduced CV mortality |

| This compound vs Metoprolol | HFrEF with AF | Maintenance of sinus rhythm | This compound showed trends towards benefit |

| Genetic-AF Study | HF patients with AF | Composite HF endpoints | Significant reductions in select genotypes |

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Pharmacological and Clinical Differences

Key Clinical Trial Outcomes

- 33% placebo, HR 0.90, P=0.13) but reduced cardiovascular deaths (HR 0.86, P<0.05) . Subgroup analyses revealed benefits in βP=0.03) .

- GENETIC-AF: this compound reduced NT-proBNP (−197 pg/ml vs. −100 pg/ml with metoprolol) and norepinephrine (−124 pg/ml vs. −36 pg/ml) more effectively, with fewer bradycardia events .

- COPERNICUS (Carvedilol) : 35% mortality reduction in severe HF (P<0.001) .

Pharmacogenetic Variability

This compound’s efficacy is highly dependent on β1AR polymorphisms:

- β1Arg389 Homozygotes : 38% mortality reduction due to enhanced inverse agonism and adrenergic inhibition .

- α2C Del322-325 Variants : Attenuated efficacy in combination with β1Gly389 .

In contrast, carvedilol and metoprolol show neutral antagonism without genotype-dependent effects .

Biologische Aktivität

Bucindolol is a unique beta-adrenergic antagonist that has garnered attention for its pharmacological properties, particularly in the context of heart failure and atrial fibrillation. This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, and relevant case studies.

This compound operates primarily as a nonselective beta-receptor antagonist , exhibiting high-affinity binding to both beta-1 and beta-2 adrenergic receptors. Research indicates that it does not display intrinsic sympathomimetic activity (ISA) in human ventricular myocardium, distinguishing it from other beta-blockers that may have partial agonist effects . The competitive inhibition of beta-receptors by this compound has been quantified with a dissociation constant (KI) of approximately , indicating strong binding affinity .

Key Characteristics:

- Nonselective Beta-Blocker: Inhibits both β1 and β2 adrenergic receptors.

- No ISA in Humans: Unlike some beta-blockers, it does not activate the receptor while blocking it in human tissues.

- High Affinity: Strong binding affinity supports its effectiveness in reducing heart rate and myocardial contractility.

Clinical Efficacy

This compound's clinical applications have been primarily studied in patients with heart failure and atrial fibrillation. The Beta-blocker Evaluation of Survival Trial (BEST) provided significant insights into its efficacy.

Heart Failure Outcomes

In the BEST trial, this compound was evaluated for its impact on mortality and hospitalization rates among patients with heart failure and reduced left ventricular ejection fraction (HFREF). The findings indicated:

- Reduction in Mortality: this compound was associated with a lower risk of cardiovascular mortality (hazard ratio [HR]: 0.86) compared to placebo .

- Hospitalization Rates: Patients achieving a resting heart rate of ≤80 beats per minute showed improved cardiovascular outcomes (HR: 0.61) compared to those who did not achieve this target .

| Outcome Measure | This compound Group | Placebo Group | Hazard Ratio (HR) |

|---|---|---|---|

| All-Cause Mortality | 30% | 33% | 0.87 |

| Cardiovascular Mortality | Lower risk | - | 0.86 |

| Heart Transplantation or Death | Lower risk | - | 0.87 |

Atrial Fibrillation Prevention

This compound has also demonstrated effectiveness in preventing new-onset atrial fibrillation:

- A study found that this compound reduced the incidence of new AF by 41% compared to placebo (HR: 0.59) .

- It improved maintenance of sinus rhythm and decreased the need for additional interventions for rhythm control .

Genetic Considerations

The efficacy of this compound may be influenced by genetic variations, particularly concerning the β1-adrenergic receptor polymorphism at position 389:

- Arginine (Arg) vs. Glycine (Gly) Genotypes: Patients with the Arg/Arg genotype exhibited significant reductions in all-cause mortality and hospitalization when treated with this compound, highlighting the importance of personalized medicine in treatment approaches .

Case Studies

Several notable case studies have illustrated the clinical utility of this compound:

- Case Study on Advanced Heart Failure:

- Impact on Heart Rate Control:

Q & A

Q. What are the key pharmacological properties of bucindolol, and how do they influence experimental design in heart failure (HF) studies?

this compound is a non-selective β-adrenergic receptor (β-AR) antagonist with additional α1-adrenoceptor blocking activity and central sympatholytic effects . These properties necessitate careful consideration of comparator drugs (e.g., metoprolol) in clinical trials, as this compound’s unique pharmacodynamics (e.g., norepinephrine reduction) may confound traditional β-blocker outcome measures. Researchers should incorporate biomarkers like plasma norepinephrine and NT-proBNP to track sympatholytic activity and ventricular strain .

Q. What were the primary outcomes of the BEST and GENETIC-AF trials, and how do they inform future research on this compound?

The BEST trial found no overall survival benefit for this compound in HF patients, but post hoc analyses revealed genotype-specific efficacy: ADRB1 Arg389Arg carriers had a 34% mortality risk reduction compared to placebo . The GENETIC-AF trial compared this compound to metoprolol in genotype-defined HF patients with atrial fibrillation (AF), showing no overall difference in AF recurrence but trends favoring this compound in subgroups with contemporaneous AF/HF onset and implanted devices . These results highlight the need for precision enrollment criteria (e.g., genotype, AF chronicity) in future trials.

Advanced Research Questions

Q. How does the ADRB1 Arg389Arg genotype influence this compound’s efficacy, and what methodological considerations apply to genotype-stratified trials?

The ADRB1 Arg389Arg genotype enhances β1-adrenergic receptor sensitivity to norepinephrine, creating a substrate for this compound’s sympatholytic effects. In BEST, Arg389Arg carriers had significantly reduced HF hospitalization and mortality (HR = 0.66) . Researchers must validate genotyping protocols and pre-stratify randomization to avoid confounding. Power calculations should account for genotype prevalence (~50% in screened populations) and subtype-specific effect sizes .

Q. How can regional heterogeneity in clinical trials (e.g., GENETIC-AF) be addressed during data analysis?

GENETIC-AF exhibited marked regional variability due to differences in AF/HF chronology (e.g., AF preceding HF by years in some regions) . To mitigate this, researchers should:

Q. What statistical approaches are recommended for analyzing subgroup-specific efficacy signals, such as the U.S. cohort in GENETIC-AF?

Subgroup analyses require predefined hypotheses to avoid Type I errors. In GENETIC-AF, the U.S. subgroup (N=127) showed a trend toward this compound benefit (HR=0.70), driven by shorter AF duration . Researchers should:

Q. How does right ventricular ejection fraction (RVEF) modulate this compound’s safety and efficacy in HF patients?

Post hoc BEST analyses revealed that RVEF <20% was associated with increased mortality in this compound-treated patients receiving vasodilators (HR=1.86), possibly due to reduced adrenergic support in advanced HF . Future studies should:

- Stratify by baseline RVEF and vasodilator use.

- Monitor hemodynamic parameters (e.g., systemic vascular resistance) during dose titration.

Q. What methodological lessons can be drawn from observed racial differences in this compound response (e.g., BEST trial)?

BEST reported differential efficacy by race, with non-Black patients showing benefit and potential harm in Black patients . Researchers should:

- Prospectively collect self-reported race/ethnicity using validated instruments .

- Explore genetic (e.g., ADRB1 haplotype diversity) and socioeconomic confounders.

- Avoid post hoc racial subgroup claims without mechanistic hypotheses .

Methodological and Ethical Considerations

Q. What adaptive trial design features from GENETIC-AF can be applied to future Phase 2/3 studies?

GENETIC-AF used an adaptive design to transition from Phase 2B to 3 based on interim efficacy signals . Key features include:

- Predefined futility/efficacy thresholds for sample size re-estimation.

- Seamless enrollment continuation for responders.

- Bayesian predictive probability models to guide expansion decisions.

Q. How should researchers ethically balance genotype-guided enrollment with inclusivity in this compound trials?

Genotype-guided trials risk excluding non-responsive subgroups (e.g., ADRB1 Gly389 carriers). Solutions include:

Q. What biomarkers and surrogate endpoints are most robust for assessing this compound’s sympatholytic effects?

Validated biomarkers include:

- Plasma norepinephrine : Reductions ≥50 pg/mL correlate with ADRB1 Arg389Arg response .

- NT-proBNP : this compound significantly lowers NT-proBNP versus metoprolol, reflecting reduced ventricular strain .

- Heart rate variability (HRV) : Sympatholysis may improve HRV metrics (e.g., SDNN) in genotype-positive patients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.